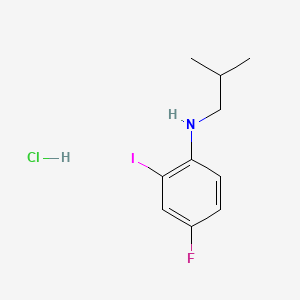
4-fluoro-2-iodo-N-(2-methylpropyl)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-iodo-N-(2-methylpropyl)aniline hydrochloride is an organic compound with the molecular formula C10H14ClFIN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine and iodine atoms, and the amino group is substituted with an N-(2-methylpropyl) group. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and material science .
Vorbereitungsmethoden
The synthesis of 4-fluoro-2-iodo-N-(2-methylpropyl)aniline hydrochloride typically involves multiple steps:
Friedel-Crafts Acylation:
Clemmensen Reduction: Reduction of the acyl group to an alkane.
Nitration: Introduction of the nitro group, followed by reduction to an amine.
Analyse Chemischer Reaktionen
4-Fluoro-2-iodo-N-(2-methylpropyl)aniline hydrochloride can undergo various chemical reactions:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro compounds or reduced to form different amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-iodo-N-(2-methylpropyl)aniline hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: It can be used in the development of new materials with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules
Wirkmechanismus
The mechanism of action of 4-fluoro-2-iodo-N-(2-methylpropyl)aniline hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved can vary widely depending on the specific compound it is used to synthesize .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-fluoro-2-iodo-N-(2-methylpropyl)aniline hydrochloride include:
4-Fluoroaniline: A precursor in organic synthesis with similar functional groups.
2-Iodoaniline: Another halogenated aniline derivative used in organic synthesis.
4-Fluoro-2-nitroaniline: Used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and physical properties, making it valuable for specific synthetic applications.
Eigenschaften
Molekularformel |
C10H14ClFIN |
|---|---|
Molekulargewicht |
329.58 g/mol |
IUPAC-Name |
4-fluoro-2-iodo-N-(2-methylpropyl)aniline;hydrochloride |
InChI |
InChI=1S/C10H13FIN.ClH/c1-7(2)6-13-10-4-3-8(11)5-9(10)12;/h3-5,7,13H,6H2,1-2H3;1H |
InChI-Schlüssel |
KSEXCXQERAHJLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC1=C(C=C(C=C1)F)I.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


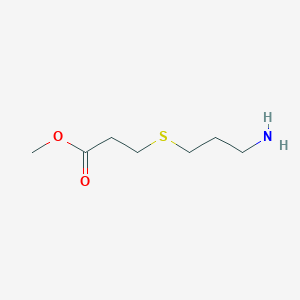
![3-Bromo-5-[2-(trimethylsilyl)ethynyl]phenol](/img/structure/B13488169.png)
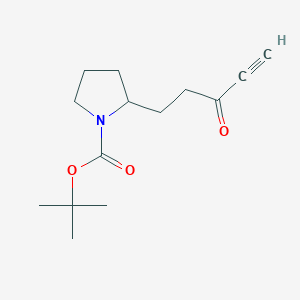
![N-(2-aminoethyl)-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]oxy-acetamide](/img/structure/B13488186.png)
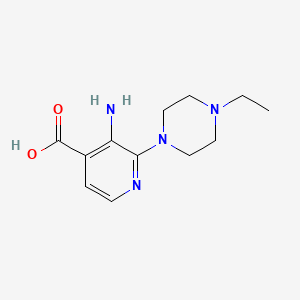
![Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13488197.png)

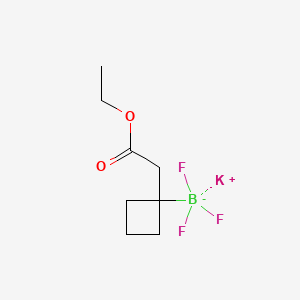


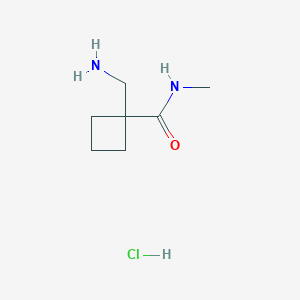

![tert-butyl N-[2-(3-cyano-1H-1,2,4-triazol-1-yl)ethyl]carbamate](/img/structure/B13488239.png)

